molecular formula C18H21FN2O2 B4982951 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol

4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol

Cat. No. B4982951
M. Wt: 316.4 g/mol
InChI Key: ILLUPOAQABMANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol, commonly known as FMP, is a chemical compound that has been studied for its potential therapeutic applications. FMP is a selective serotonin reuptake inhibitor (SSRI) and a potent dopamine D2 receptor antagonist. It has been found to have beneficial effects on several neurological and psychiatric disorders.

Mechanism of Action

FMP works by inhibiting the reuptake of serotonin in the brain, leading to increased levels of serotonin in the synaptic cleft. This results in increased activation of serotonin receptors, leading to a reduction in symptoms of depression and anxiety. FMP also acts as a dopamine D2 receptor antagonist, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
FMP has been found to have several biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. FMP has also been found to increase levels of cyclic AMP (cAMP), a signaling molecule that is involved in many cellular processes.

Advantages and Limitations for Lab Experiments

FMP has several advantages for use in lab experiments. It is a potent and selective 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol, making it a useful tool for studying the role of serotonin in the brain. FMP is also relatively easy to synthesize, making it readily available for research. However, FMP has some limitations. It has a short half-life and is rapidly metabolized in the body, which may limit its usefulness in some experiments.

Future Directions

There are several future directions for research on FMP. One area of interest is its potential use in the treatment of addiction. FMP has been found to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful therapeutic agent. Another area of interest is the potential use of FMP in combination with other drugs for the treatment of psychiatric disorders. FMP has been found to enhance the effects of other antidepressant drugs, suggesting that it may have a synergistic effect when used in combination. Finally, there is interest in developing FMP analogs with improved pharmacological properties, such as longer half-life and increased potency.

Synthesis Methods

FMP can be synthesized using a multi-step process. The first step involves the reaction of 2-methoxyphenol with 4-(2-fluorophenyl)piperazine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with formaldehyde and hydrochloric acid to yield the final product, FMP.

Scientific Research Applications

FMP has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of depression, anxiety, and obsessive-compulsive disorder. FMP has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-23-18-12-14(6-7-17(18)22)13-20-8-10-21(11-9-20)16-5-3-2-4-15(16)19/h2-7,12,22H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLUPOAQABMANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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